[4-(2,3-difluorophenoxy)phenyl]methanol
Description
[4-(2,3-Difluorophenoxy)phenyl]methanol is a fluorinated aromatic compound featuring a methanol group (-CH₂OH) attached to a phenyl ring substituted with a 2,3-difluorophenoxy moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms and the hydroxyl group’s polarity. The compound is listed as a discontinued commercial product by CymitQuimica (Ref: 10-F658441), available in quantities ranging from 50 mg to 1 g, though its synthesis and applications remain relevant in medicinal chemistry and materials science .
Properties
CAS No. |
1048358-65-1 |
|---|---|
Molecular Formula |
C13H10F2O2 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-difluorophenoxy)phenyl]methanol typically involves the reaction of 2,3-difluorophenol with a suitable phenylmethanol derivative under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-Difluorophenoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of [4-(2,3-difluorophenoxy)phenyl]aldehyde or [4-(2,3-difluorophenoxy)phenyl]carboxylic acid.
Reduction: Formation of [4-(2,3-difluorophenoxy)phenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(2,3-Difluorophenoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(2,3-difluorophenoxy)phenyl]methanol involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing differences in substitution patterns, functional groups, and applications:
Structural and Functional Analysis
Fluorine Substitution Patterns: The 2,3-difluorophenoxy group in this compound creates distinct electronic effects compared to 2,4-difluorophenyl analogs. The proximity of fluorine atoms in 2,3-substitution increases steric hindrance and may reduce rotational freedom, influencing binding interactions in drug candidates .
Functional Group Variations: Replacement of the methanol group with nitrile (e.g., 4-(2,3-difluorophenoxy)butanenitrile) introduces a hydrophobic nitrile moiety, altering solubility and reactivity. Such derivatives are often intermediates in Suzuki-Miyaura coupling reactions . Ethanesulfonamide derivatives (e.g., N-[4-(2,4-difluorophenoxy)phenyl]ethanesulfonamide) leverage sulfonamide’s hydrogen-bonding capacity for improved target engagement in kinase inhibitors .
Pharmacological Relevance: Birelentinibum highlights the utility of this compound as a building block in tyrosine kinase inhibitors. Its antitumor activity suggests that the 2,3-difluorophenoxy group enhances selectivity for kinase domains . Comparatively, 2,4-difluorophenoxy-containing compounds like the patented ethanesulfonamide show efficacy in cancer models, indicating fluorine positioning’s critical role in modulating bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
